(3-Chloro-4-((3-chlorobenzyl)oxy)phenyl)boronic acid
Overview
Description
(3-Chloro-4-((3-chlorobenzyl)oxy)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a 3-chlorobenzyl ether. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds with diols in the target molecules .
Mode of Action
Boronic acids are known to participate in numerous cross-coupling reactions, serving as a source of an aryl group . They can form reversible covalent bonds with diols in the target molecules, which can lead to changes in the function of the target .
Biochemical Pathways
Boronic acids are known to be involved in various reactions such as suzuki-miyaura reactions, cross-coupling reactions with diazoesters or potassium cyanate, and synthesis of biarylketones and phthalides .
Result of Action
Boronic acids are known to cause changes in the function of their targets through the formation of reversible covalent bonds with diols in the target molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-((3-chlorobenzyl)oxy)phenyl)boronic acid typically involves the reaction of 3-chlorophenylboronic acid with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial processes may employ automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-((3-chlorobenzyl)oxy)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, producing biaryl or aryl-alkene products.
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Substitution: The chlorine atoms on the phenyl rings can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are frequently used.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are typical solvents.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Resulting from oxidation reactions.
Substituted Phenyl Compounds: Produced via nucleophilic substitution.
Scientific Research Applications
(3-Chloro-4-((3-chlorobenzyl)oxy)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of therapeutic agents, especially in cancer research.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl ring.
3-Chlorophenylboronic Acid: Similar structure but without the 3-chlorobenzyl ether group.
4-Chlorophenylboronic Acid: Another related compound with a different substitution pattern on the phenyl ring.
Uniqueness
(3-Chloro-4-((3-chlorobenzyl)oxy)phenyl)boronic acid is unique due to its dual chlorinated phenyl rings and the presence of a boronic acid group, which provides versatility in various chemical reactions. Its structure allows for specific interactions in biochemical assays and potential therapeutic applications.
Properties
IUPAC Name |
[3-chloro-4-[(3-chlorophenyl)methoxy]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BCl2O3/c15-11-3-1-2-9(6-11)8-19-13-5-4-10(14(17)18)7-12(13)16/h1-7,17-18H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXKMYLFVPMNFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC2=CC(=CC=C2)Cl)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BCl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584550 | |
Record name | {3-Chloro-4-[(3-chlorophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849062-26-6 | |
Record name | B-[3-Chloro-4-[(3-chlorophenyl)methoxy]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849062-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3-Chloro-4-[(3-chlorophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4-(3�-chlorobenzyloxy)phenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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